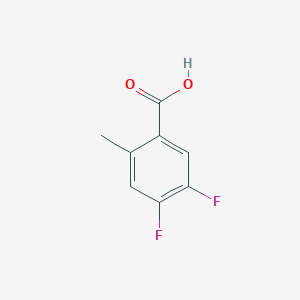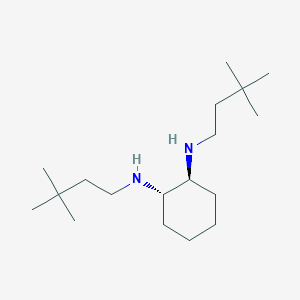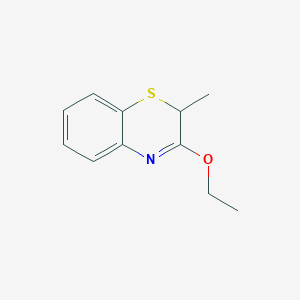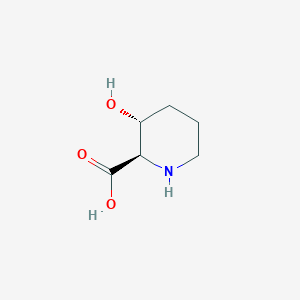![molecular formula C9H10O B067008 Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) CAS No. 172491-36-0](/img/structure/B67008.png)
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bornyl enol ether and has been synthesized using various methods.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI).
Mechanism of Action
The mechanism of action of Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. This compound also inhibits the activity of lipoxygenase (LOX), which is an enzyme responsible for the production of leukotrienes. These actions result in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the level of reactive oxygen species (ROS) and increase the level of glutathione (GSH), which is an antioxidant. These effects result in the reduction of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. This compound is also stable and has a long shelf life. However, one of the limitations is that it is not readily available commercially. This compound also has low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research of Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI). One of the future directions is to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Another future direction is to study the mechanism of action of this compound in more detail. This will help to identify potential targets for drug development. Additionally, future studies can investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is a chemical compound that has potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has also been found to have potential anticancer activity and potential use in the treatment of neurodegenerative diseases. While there are advantages and limitations for lab experiments, the future directions for research of this compound are promising. Further research can lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of bornyl chloride with sodium ethoxide followed by the addition of acetylene. This method yields a high purity of Bornyl enol ether. Another method involves the reaction of bornyl chloride with sodium ethoxide followed by the addition of propargyl alcohol. This method yields a high yield of Bornyl enol ether.
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has also been found to have potential anticancer activity. Studies have shown that Bornyl enol ether inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
172491-36-0 |
|---|---|
Product Name |
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) |
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(1S,3R,5S)-1-ethynyl-2-methylidenebicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C9H10O/c1-3-9-5-7(9)4-8(10)6(9)2/h1,7-8,10H,2,4-5H2/t7-,8-,9-/m1/s1 |
InChI Key |
XAPIKTBBLHSLJU-IWSPIJDZSA-N |
Isomeric SMILES |
C=C1[C@@H](C[C@H]2[C@@]1(C2)C#C)O |
SMILES |
C=C1C(CC2C1(C2)C#C)O |
Canonical SMILES |
C=C1C(CC2C1(C2)C#C)O |
synonyms |
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)






![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
